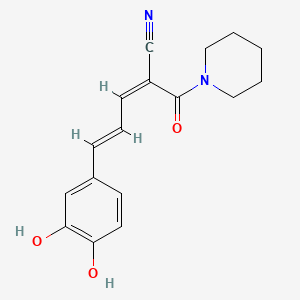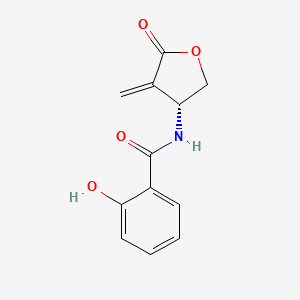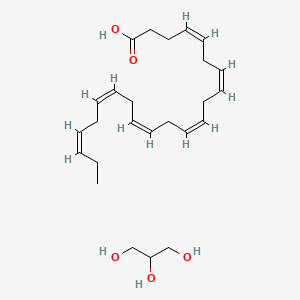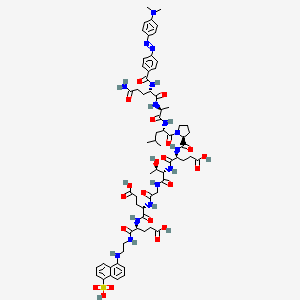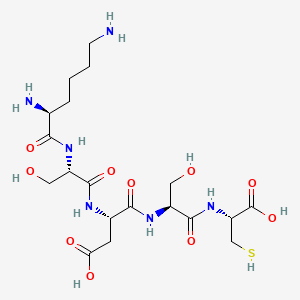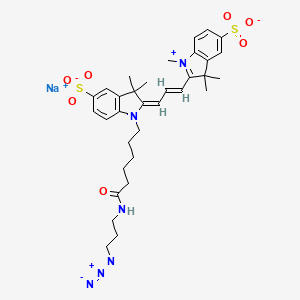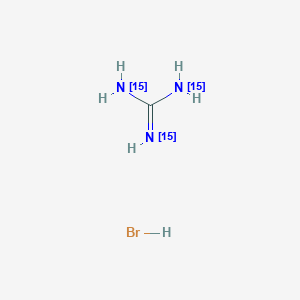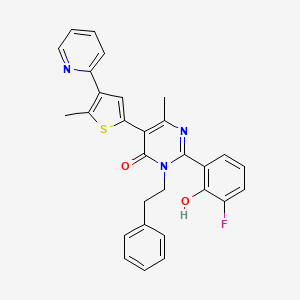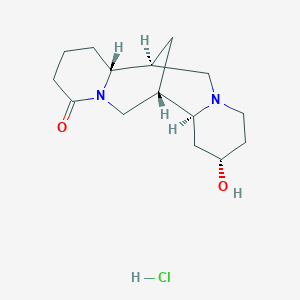
13-Hydroxylupanine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Hydroxylupanine (hydrochloride) is a quinolizidine alkaloid derived from the plant genus Lupinus It is a secondary metabolite known for its biological activity, including its effects on the nervous system and muscle tissues
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxylupanine typically involves the extraction from plant sources, particularly from Lupinus species. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Hydrochloride Formation: The purified 13-Hydroxylupanine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of 13-Hydroxylupanine (hydrochloride) follows similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions: 13-Hydroxylupanine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinolizidine derivatives.
科学的研究の応用
13-Hydroxylupanine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference compound in the study of quinolizidine alkaloids and their derivatives.
Biology: It is studied for its effects on the nervous system and muscle tissues, particularly its ability to block ganglionic transmission and affect cardiac contractility.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of bioactive compounds for agricultural purposes, such as natural pesticides.
作用機序
The mechanism of action of 13-Hydroxylupanine (hydrochloride) involves its interaction with specific molecular targets in the nervous system and muscle tissues. It blocks ganglionic transmission by inhibiting the release of neurotransmitters, leading to decreased cardiac contractility and contraction of uterine smooth muscle. The exact molecular pathways and targets are still under investigation, but it is believed to involve ion channels and receptor modulation.
類似化合物との比較
Lupanine: Another quinolizidine alkaloid with similar biological activity but differing in its hydroxylation pattern.
Multiflorine: A related compound with distinct structural features and biological effects.
Angustifoline: Another alkaloid with similar pharmacological properties but different chemical structure.
Uniqueness: 13-Hydroxylupanine (hydrochloride) is unique due to its specific hydroxylation at the 13th position, which imparts distinct biological activities compared to other quinolizidine alkaloids. Its ability to block ganglionic transmission and affect cardiac and uterine muscle tissues makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H25ClN2O2 |
|---|---|
分子量 |
300.82 g/mol |
IUPAC名 |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12-,13+,14-;/m0./s1 |
InChIキー |
AYMJJTYUDBRBRA-ZYCIOZJRSA-N |
異性体SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl |
正規SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


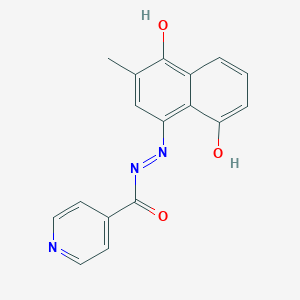
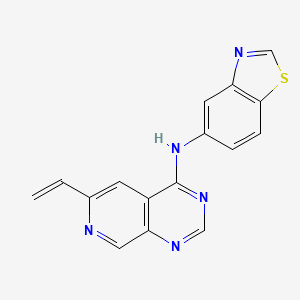
![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)


